molecular formula C8H9NO2S B13683281 2-(1-Methylcyclopropyl)thiazole-4-carboxylic Acid

2-(1-Methylcyclopropyl)thiazole-4-carboxylic Acid

Cat. No.: B13683281
M. Wt: 183.23 g/mol
InChI Key: DDJOBQTVSNAPHL-UHFFFAOYSA-N
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Description

2-(1-Methylcyclopropyl)thiazole-4-carboxylic Acid ( 1526550-10-6) is a high-purity organic compound with a molecular formula of C 8 H 9 NO 2 S and a molecular weight of 183.23 g/mol . It is characterized by a thiazole ring substituted with a carboxylic acid group at the 4-position and a 1-methylcyclopropyl group at the 2-position . As a carboxylic acid, this compound features a carboxyl functional group, which is highly polar and allows it to participate in hydrogen bonding, influencing its solubility and boiling point . The molecule can serve as a versatile building block in organic synthesis . Carboxylic acids are fundamental in preparing various derivatives, such as esters, amides, and acid halides, which are crucial in developing pharmaceuticals, polymers, and other complex molecules . For instance, the methyl ester derivative of this compound, Methyl 2-(1-methylcyclopropyl)thiazole-4-carboxylate (CAS 1550325-38-6), is a known related material . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling.

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

2-(1-methylcyclopropyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C8H9NO2S/c1-8(2-3-8)7-9-5(4-12-7)6(10)11/h4H,2-3H2,1H3,(H,10,11)

InChI Key

DDJOBQTVSNAPHL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=NC(=CS2)C(=O)O

Origin of Product

United States

Preparation Methods

Conversion of Halomethyl Thiazole to Thiazole Carboxylic Acid

A classical and efficient method involves starting from a halomethyl-substituted thiazole, which is then converted into the corresponding carboxylic acid by nucleophilic substitution and subsequent hydrolysis.

  • According to US Patent 3,274,207A, the process involves treating a haloalkyl thiazole intermediate with aqueous base or ammonium hydroxide under controlled pH and temperature conditions to yield the thiazole-4-carboxylic acid in good yield. The method is economical and provides high yields compared to earlier approaches that used expensive reagents or gave poor conversions.

  • Typical conditions include cooling the reaction mixture to about 5 °C after initial reaction, adjusting pH to ~2, and allowing the mixture to stand for several hours to precipitate the acid product.

Step Reagents/Conditions Notes
1 Haloalkyl thiazole + aqueous base Nucleophilic substitution
2 pH adjustment to ~2, cooling Precipitation of carboxylic acid
3 Filtration and purification Isolation of pure thiazole carboxylic acid

This method is especially suitable when the haloalkyl precursor is readily accessible.

Hydrolysis of Nitrile Precursors

An alternative route is the hydrolysis of nitrile derivatives to carboxylic acids, a well-established synthetic transformation.

  • The nitrile precursor can be synthesized by nucleophilic substitution of an alkyl halide with cyanide ion, followed by acidic or basic hydrolysis to yield the carboxylic acid.

  • This two-step sequence is particularly useful when the alkyl halide bearing the methylcyclopropyl substituent is accessible.

Step Reagents/Conditions Yield Range (%) Notes
1 Alkyl halide + KCN (SN2 reaction) High Formation of nitrile intermediate
2 Hydrolysis with aqueous acid or base, heat Moderate to high Conversion to carboxylic acid
  • This approach requires careful control of reaction conditions to avoid side reactions, especially due to the sensitive cyclopropyl ring.

Carboxylation of Organometallic Intermediates

The carboxylation of Grignard reagents derived from thiazole intermediates is another viable method.

  • The organomagnesium halide is prepared from the corresponding halogenated thiazole derivative, then reacted with carbon dioxide gas to form the magnesium carboxylate, which upon acidic workup yields the free carboxylic acid.

  • This method requires that the substrate be free of acidic hydrogens and other reactive groups that would interfere with Grignard formation.

Step Reagents/Conditions Yield Range (%) Notes
1 Halogenated thiazole + Mg metal (ether) Moderate to high Formation of Grignard reagent
2 Bubbling CO2 gas through Grignard solution Moderate to high Formation of metal carboxylate
3 Acidic workup (e.g., HCl) High Isolation of carboxylic acid

Alkylation or Cross-Coupling for Cyclopropyl Substitution

  • Introduction of the 1-methylcyclopropyl group at the 2-position of the thiazole ring can be achieved by alkylation of a thiazole precursor or by cross-coupling reactions using appropriate cyclopropyl organometallic reagents.

  • Literature examples show that cyclopropyl substituents can be introduced with moderate to good yields, often requiring protection of sensitive groups and careful control of reaction parameters to maintain the integrity of the cyclopropyl ring.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield Range (%) Advantages Limitations
Haloalkyl Thiazole Conversion Haloalkyl thiazole Aqueous base, pH adjustment, cooling Moderate to high Economical, high yield Requires haloalkyl precursor
Nitrile Hydrolysis Alkyl halide → nitrile KCN, aqueous acid/base hydrolysis Moderate to high Straightforward, versatile Cyclopropyl ring sensitivity
Grignard Carboxylation Halogenated thiazole Mg metal, CO2 gas, acidic workup Moderate to high Direct carboxylation Sensitive to functional groups
Alkylation/Cross-Coupling Thiazole precursor Organometallic reagents, catalysts Moderate Specific introduction of cyclopropyl Requires careful reaction control

Research Findings and Notes

  • The patent literature emphasizes the improved yields and cost-effectiveness of the haloalkyl thiazole conversion method over older methods.

  • Synthetic routes involving nitrile intermediates are well-documented in heterocyclic chemistry and provide a reliable pathway to carboxylic acids with varied substituents, including cyclopropyl groups.

  • Organometallic carboxylation methods offer a direct route but require rigorous exclusion of moisture and acidic protons, which can limit substrate scope.

  • The presence of a 1-methylcyclopropyl substituent demands mild reaction conditions to prevent ring opening or rearrangement, influencing the choice of synthetic route.

Chemical Reactions Analysis

Carboxylic Acid Group Reactions

The carboxylic acid moiety is the primary reactive site, enabling classic derivatization reactions:

Amide Bond Formation

The compound can undergo coupling reactions with amines to form amides. A representative example involves:

  • Reagents : Ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

  • Mechanism : Activation of the carboxylic acid to an active ester intermediate, followed by nucleophilic attack by the amine.

  • Example : Reaction with 3,4,5-trimethoxyaniline yields the corresponding amide derivative, a strategy used in analogous thiazole systems .

Reaction Type Reagents Conditions Product
Amide couplingEDCI, HOBt, DMFAmbient temperatureThiazole-4-carboxamide derivative

Thiazole Ring Reactivity

The thiazole ring participates in electrophilic aromatic substitution (EAS) reactions, though steric hindrance from the methylcyclopropyl group may influence regioselectivity.

Electrophilic Substitution

  • Nitration : Directed by the electron-withdrawing carboxylic acid group, nitration typically occurs at the 5-position of the thiazole ring.

  • Halogenation : Bromination or chlorination can proceed under mild conditions (e.g., Br₂ in acetic acid).

Esterification and Hydrolysis

The carboxylic acid can be esterified to improve lipophilicity:

  • Reagents : Methanol and catalytic sulfuric acid.

  • Product : Methyl ester derivative, a precursor for further functionalization (e.g.,, excluded per user guidelines).

Cyclopropane Ring Stability

The methylcyclopropyl group exhibits strain-driven reactivity:

  • Ring-Opening Reactions : Under strong acidic or oxidative conditions (e.g., H₂SO₄ or BrCCl₃/DBU), the cyclopropane may undergo cleavage, though this is less common in stabilized systems .

Oxidation and Reduction

  • Oxidation : The thiazole ring is resistant to oxidation, but the cyclopropane moiety may react with strong oxidizing agents.

  • Reduction : Catalytic hydrogenation (H₂/Pd) selectively reduces the cyclopropane ring without affecting the thiazole core.

Comparative Reactivity Table

Key differences between 2-(1-Methylcyclopropyl)thiazole-4-carboxylic acid and related derivatives:

Compound Carboxylic Acid Reactivity Thiazole Reactivity Cyclopropane Stability
2-Phenylthiazole-4-carboxylic acidHigh (amide formation) Moderate (EAS at 5-position)N/A
2-Methylthiazole-4-carboxylic acidModerateHigh (less steric hindrance)N/A
Target Compound HighModerate (steric hindrance)High under mild conditions

Limitations and Research Gaps

While the above reactions are inferred from analogous systems, direct experimental data on this specific compound remains scarce in accessible peer-reviewed literature. Further studies are required to:

  • Characterize regioselectivity in EAS reactions.

  • Optimize conditions for cyclopropane ring preservation during derivatization.

Scientific Research Applications

2-(1-Methylcyclopropyl)thiazole-4-carboxylic Acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and neuroprotective agent.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals

Mechanism of Action

The mechanism of action of 2-(1-Methylcyclopropyl)thiazole-4-carboxylic Acid involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity and electron-donating properties allow it to interact with enzymes, receptors, and other biomolecules, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural features and physical properties of 2-(1-Methylcyclopropyl)thiazole-4-carboxylic Acid and related compounds:

Table 1: Structural and Physical Properties of Thiazole-4-carboxylic Acid Derivatives

Compound Name Substituents Melting Point (°C) Purity (%) Reference
This compound 1-Methylcyclopropyl at position 2 Not reported Not given N/A
Compound 10 () Boc-protected amino, methylpropyl 101–103 >99
Compound 11 () Amino, ethyl ester 119–122 95
Compound 12 () Amino, carboxylic acid Not reported 98
Compound from Trifluoromethoxy benzamido Not reported Not given
Compound from Indole carbonyl, cyclopropylmethyl Not reported ≥98

Key Observations :

  • Functional Groups: The methylcyclopropyl group in the target compound contrasts with tert-butoxycarbonyl (Boc) or amino groups in analogs. Boc groups are commonly used as protective intermediates in peptide synthesis , while ethyl esters (e.g., Compound 11) may act as prodrugs to enhance bioavailability.
  • Physical Properties : Higher purity (>98%) is observed in compounds with protective groups (e.g., Compound 10), likely due to stabilized synthesis pathways. Melting points correlate with molecular symmetry and intermolecular interactions, as seen in Compound 11 (119–122°C) versus Compound 10 (101–103°C) .

Key Observations :

  • Peptide Derivatives () : Compounds 10–14 are intermediates in peptide synthesis. The Boc group in Compound 10 improves solubility during solid-phase synthesis, while the carboxylic acid in Compound 12 may enhance target binding in final peptide products .
  • Kinase Inhibitors : The trifluoromethoxy benzamido group in ’s compound enhances CK1δ/ε inhibition via hydrophobic and π-π interactions . In contrast, the indole-carbonyl substituent in ’s compound enables broad-spectrum kinase inhibition (VEGFR, PDGFR, FGFR), likely due to its bulky, multi-domain binding capability .
  • Role of Substituents : The methylcyclopropyl group in the target compound may balance lipophilicity and metabolic stability compared to bulkier substituents (e.g., cyclopropylmethyl in ), which could improve tissue penetration but reduce selectivity.

Comparison with Heterocyclic Analogs (Thiophene vs. Thiazole)

describes 2-thiophenecarboxylic acid , a structurally related heterocycle. Key differences include:

  • Electronic Properties : Thiazoles contain both sulfur and nitrogen, enabling hydrogen bonding and increased polarity compared to thiophenes (sulfur only). This may enhance solubility and target interactions for thiazole derivatives.
  • Applications : Thiophene derivatives are often used in materials science, while thiazoles are more common in drug design due to their bioisosteric resemblance to peptides .

Biological Activity

2-(1-Methylcyclopropyl)thiazole-4-carboxylic acid is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles and their derivatives have been extensively studied for their potential in pharmaceutical applications, particularly in cancer therapy, antimicrobial activity, and as enzyme inhibitors. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Structure and Synthesis

The chemical structure of this compound includes a thiazole ring substituted with a carboxylic acid group and a methylcyclopropyl group. The synthesis typically involves the reaction of appropriate thiazole precursors with cyclopropyl-containing reagents, followed by carboxylation.

Biological Activity Overview

The biological activities associated with this compound include:

  • Antitumor Activity : Thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound exhibit inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Properties : Thiazoles are known for their antibacterial and antifungal activities. Studies have demonstrated that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition : Many thiazole derivatives act as inhibitors for various enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are critical in cancer progression and other diseases .

Antitumor Activity

A study investigated the efficacy of thiazole derivatives against prostate cancer and melanoma. The lead compound exhibited an IC50 range from 0.124 μM to 3.81 μM across multiple cancer cell lines, indicating potent antitumor activity . The mechanism was linked to inhibition of tubulin polymerization.

CompoundCancer Cell LineIC50 (μM)
ATCAA-1Leukemia0.124
ATCAA-1Non-Small Cell Lung Cancer3.81

Antimicrobial Activity

Research on the antimicrobial properties of thiazole derivatives revealed varying degrees of activity against common pathogens. For example, certain derivatives showed significant activity against Staphylococcus aureus with MIC values ranging from 25 to 50 µg/mL .

CompoundMicroorganismMIC (µg/mL)
4gStaphylococcus aureus25
5aStaphylococcus aureus50

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiazole ring or substituents significantly affect biological activity. For instance, replacing certain functional groups can enhance cytotoxicity or selectivity towards specific cancer types . The presence of the methylcyclopropyl group appears to confer unique properties that may enhance binding affinity to target proteins.

Q & A

Q. What are the established synthetic methodologies for 2-(1-Methylcyclopropyl)thiazole-4-carboxylic Acid?

Methodological Answer: The synthesis of thiazole-carboxylic acid derivatives typically involves condensation reactions under acidic conditions. For example, analogous compounds like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid are synthesized by refluxing 3-formyl-indole derivatives with aminothiazolones in acetic acid, followed by recrystallization from DMF/acetic acid mixtures . For the methylcyclopropyl-substituted variant, similar protocols may apply, substituting the cyclopropane-containing precursor. Key steps include controlling reaction time (3–5 hours) and purification via sequential washing with acetic acid, ethanol, and diethyl ether .

Q. How is this compound characterized structurally?

Methodological Answer: Structural characterization employs spectroscopic techniques such as 1H^1H NMR and mass spectrometry. For instance, related thiazole-carboxylic acid derivatives (e.g., (S)-valine thiazole-derived peptides) are analyzed using 1H^1H NMR to confirm substituent positions and purity (>95%) . Melting points (e.g., 139.5–140°C for structural analogs ) and high-resolution mass spectrometry (HRMS) further validate molecular integrity.

Q. What initial biological screening approaches are used for this compound?

Methodological Answer: Bioactivity screening often focuses on receptor-binding assays. The structurally similar compound ITE (2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester) is evaluated via AhR (aryl hydrocarbon receptor) binding assays, with Ki values measured using competitive radioligand displacement . Researchers may adapt these protocols to assess the methylcyclopropyl analog’s affinity for AhR or other targets.

Advanced Research Questions

Q. How can synthesis scalability and yield be optimized for this compound?

Methodological Answer: Scalability challenges in thiazole-carboxylic acid synthesis include minimizing side reactions during cyclopropane ring formation. Patent data for analogous compounds (e.g., 2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester) suggest using catalytic additives (e.g., sodium acetate) to enhance reaction efficiency . Process optimization may involve adjusting stoichiometry (e.g., 1.1 equiv of aldehyde precursors) and solvent systems (e.g., acetic acid vs. DMF) to improve crystallinity and yield .

Q. What strategies resolve contradictions in reported bioactivity data for structural analogs?

Methodological Answer: Discrepancies in bioactivity (e.g., varying AhR agonism/antagonism) may stem from assay conditions (e.g., cell type, ligand concentration) or substituent stereochemistry. Researchers should conduct comparative studies using standardized protocols, such as luciferase reporter assays for AhR activation . Structural-activity relationship (SAR) analysis of substituents (e.g., methylcyclopropyl vs. indole-carbonyl groups) can clarify mechanistic differences .

Q. How does the methylcyclopropyl group influence metabolic stability compared to other substituents?

Methodological Answer: Metabolic stability is assessed via in vitro microsomal assays (e.g., liver microsomes) and LC-MS/MS analysis. For example, cyclopropane-containing compounds often exhibit enhanced stability due to reduced oxidative metabolism. Comparative studies with analogs (e.g., 2-phenyl-thiazole-4-carboxylic acid ) can quantify half-life differences and guide derivatization for improved pharmacokinetics.

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to model ligand-receptor interactions. For ITE, computational studies reveal hydrogen bonding between the thiazole-carboxylic acid moiety and AhR’s PAS-B domain . Similar approaches can predict binding modes for the methylcyclopropyl analog, with validation via mutagenesis (e.g., alanine scanning of AhR residues).

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